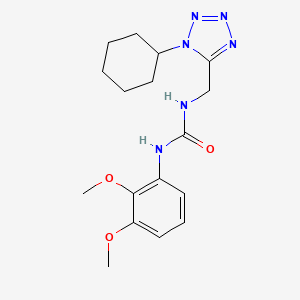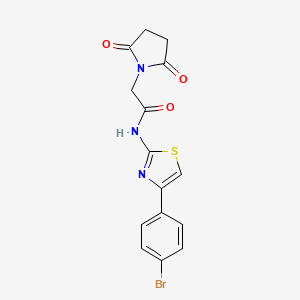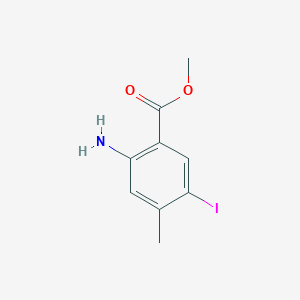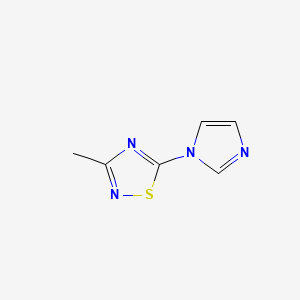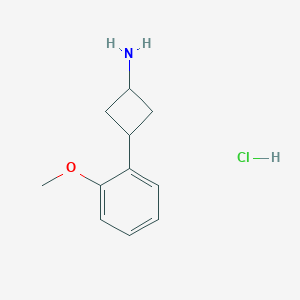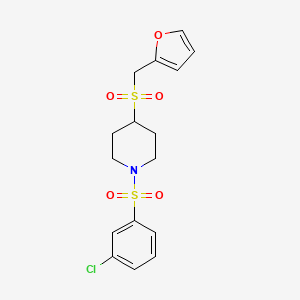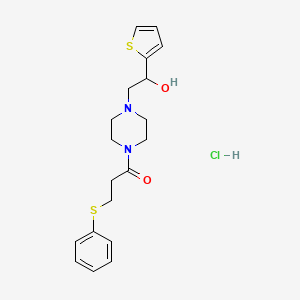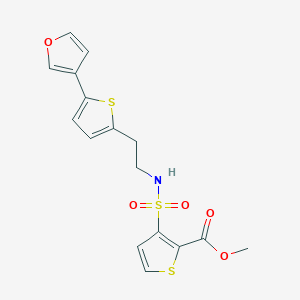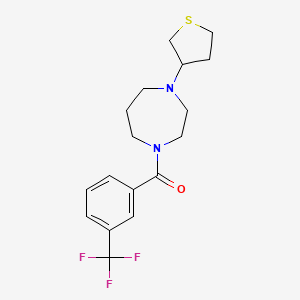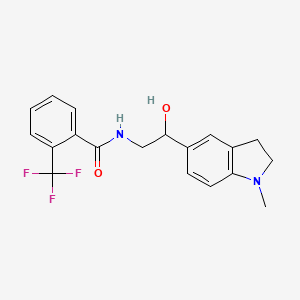
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in preclinical and clinical studies as an anticancer agent.
作用機序
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is a prodrug that is selectively activated in hypoxic regions of tumors. Hypoxia is a common feature of solid tumors, as the rapid growth of tumor cells often outpaces the growth of blood vessels that supply oxygen to the tumor. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is activated by reduction of the nitroimidazole moiety in hypoxic regions of tumors, which leads to the release of the active drug, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a DNA alkylating agent that induces DNA damage and inhibits DNA synthesis, leading to tumor cell death.
Biochemical and Physiological Effects
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to induce tumor cell death by multiple mechanisms, including DNA damage, inhibition of DNA synthesis, and induction of apoptosis. It has also been shown to inhibit tumor growth and metastasis in preclinical models of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been well-tolerated in clinical trials, with manageable side effects such as fatigue, nausea, and vomiting.
実験室実験の利点と制限
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, including its selective activation in hypoxic regions of tumors, which allows for targeted therapy of solid tumors. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has also been shown to be effective against a variety of tumor types, making it a promising candidate for combination therapy with other anticancer agents. However, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has limitations in terms of its stability and solubility, which can affect its efficacy and bioavailability in vivo.
将来の方向性
For N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide include further preclinical and clinical studies to optimize its dosing, administration, and combination therapy with other anticancer agents. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has also shown potential for use in combination with radiation therapy, which can enhance its efficacy in hypoxic regions of tumors. Additionally, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide may have applications in other diseases that are characterized by hypoxia, such as cardiovascular and respiratory diseases.
合成法
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoic acid with N-(2-aminoethyl)-1-methylindole-5-carboxamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting intermediate is then treated with 2-(bromomethyl)-1,3-dioxolane to form the final product, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide.
科学的研究の応用
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has shown promising results in preclinical and clinical studies as an anticancer agent. It is a prodrug that is selectively activated in hypoxic regions of tumors, which are often resistant to conventional chemotherapy and radiation therapy. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to induce tumor cell death by multiple mechanisms, including DNA damage, inhibition of DNA synthesis, and induction of apoptosis.
特性
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-24-9-8-12-10-13(6-7-16(12)24)17(25)11-23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-7,10,17,25H,8-9,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMAASSMULGERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




